molecular formula C11H16BrN B13186450 [1-(4-Bromophenyl)ethyl](propan-2-yl)amine

[1-(4-Bromophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13186450
M. Wt: 242.16 g/mol
InChI Key: FUFJGJCRNRLIFR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN. It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the ethylamine chain is further substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the bromination of phenethylamine followed by alkylation. One common method is the bromination of phenethylamine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromophenethylamine is then subjected to alkylation with isopropyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing neurological processes .

Medicine: In medicine, derivatives of 1-(4-Bromophenyl)ethylamine are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its brominated phenyl ring makes it a valuable precursor for flame retardants and other functional materials .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with molecular targets such as receptors and enzymes. The bromine atom in the phenyl ring enhances its binding affinity to certain receptors, potentially modulating their activity. The isopropyl group may influence the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the bromine and isopropyl substitutions.

    4-Bromo-α-methylphenethylamine: Similar structure but without the isopropyl group.

    N-(4-Bromophenyl)ethylamine: Lacks the isopropyl substitution

Uniqueness: The presence of both the bromine atom and the isopropyl group in 1-(4-Bromophenyl)ethylamine distinguishes it from other similar compounds. These substitutions confer unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H16BrN/c1-8(2)13-9(3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3

InChI Key

FUFJGJCRNRLIFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

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